molecular formula C6H12Cl2N2S B3095355 N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 1262771-15-2

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B3095355
CAS No.: 1262771-15-2
M. Wt: 215.14
InChI Key: HUPIALUKIPJUPK-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2S and a molecular weight of 215.14 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is typically used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of 4-methylthiazole with formaldehyde and methylamine under acidic conditions to form the intermediate N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-4-9-6(8-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPIALUKIPJUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Reactant of Route 6
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N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

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